Cas no 2138805-07-7 (5-(2-Bromoethenyl)-6-methoxypyrimidin-4-amine)

5-(2-Bromoethenyl)-6-methoxypyrimidin-4-amine is a brominated pyrimidine derivative with a reactive vinyl bromide moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research. The compound's structure features a methoxy group at the 6-position and an amino group at the 4-position, enhancing its utility in nucleophilic substitution and cross-coupling reactions. Its electron-rich pyrimidine core allows for further functionalization, while the bromoethenyl group facilitates participation in Heck, Suzuki, or other palladium-catalyzed transformations. This compound is particularly valuable in the development of heterocyclic compounds, agrochemicals, and bioactive molecules, offering precise reactivity for targeted modifications. High purity and stability under controlled conditions ensure reliable performance in synthetic applications.
5-(2-Bromoethenyl)-6-methoxypyrimidin-4-amine structure
2138805-07-7 structure
商品名:5-(2-Bromoethenyl)-6-methoxypyrimidin-4-amine
CAS番号:2138805-07-7
MF:C7H8BrN3O
メガワット:230.061920166016
CID:6526309
PubChem ID:165785327

5-(2-Bromoethenyl)-6-methoxypyrimidin-4-amine 化学的及び物理的性質

名前と識別子

    • EN300-802796
    • 5-(2-bromoethenyl)-6-methoxypyrimidin-4-amine
    • 2138805-07-7
    • 5-(2-Bromoethenyl)-6-methoxypyrimidin-4-amine
    • インチ: 1S/C7H8BrN3O/c1-12-7-5(2-3-8)6(9)10-4-11-7/h2-4H,1H3,(H2,9,10,11)/b3-2+
    • InChIKey: WRZBMUNQDZCOLE-NSCUHMNNSA-N
    • ほほえんだ: Br/C=C/C1=C(N)N=CN=C1OC

計算された属性

  • せいみつぶんしりょう: 228.98507g/mol
  • どういたいしつりょう: 228.98507g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 165
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 61Ų

5-(2-Bromoethenyl)-6-methoxypyrimidin-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-802796-2.5g
5-(2-bromoethenyl)-6-methoxypyrimidin-4-amine
2138805-07-7 95.0%
2.5g
$2856.0 2025-02-21
Enamine
EN300-802796-0.1g
5-(2-bromoethenyl)-6-methoxypyrimidin-4-amine
2138805-07-7 95.0%
0.1g
$1283.0 2025-02-21
Enamine
EN300-802796-0.05g
5-(2-bromoethenyl)-6-methoxypyrimidin-4-amine
2138805-07-7 95.0%
0.05g
$1224.0 2025-02-21
Enamine
EN300-802796-0.25g
5-(2-bromoethenyl)-6-methoxypyrimidin-4-amine
2138805-07-7 95.0%
0.25g
$1341.0 2025-02-21
Enamine
EN300-802796-10.0g
5-(2-bromoethenyl)-6-methoxypyrimidin-4-amine
2138805-07-7 95.0%
10.0g
$6266.0 2025-02-21
Enamine
EN300-802796-0.5g
5-(2-bromoethenyl)-6-methoxypyrimidin-4-amine
2138805-07-7 95.0%
0.5g
$1399.0 2025-02-21
Enamine
EN300-802796-5.0g
5-(2-bromoethenyl)-6-methoxypyrimidin-4-amine
2138805-07-7 95.0%
5.0g
$4226.0 2025-02-21
Enamine
EN300-802796-1.0g
5-(2-bromoethenyl)-6-methoxypyrimidin-4-amine
2138805-07-7 95.0%
1.0g
$1458.0 2025-02-21

5-(2-Bromoethenyl)-6-methoxypyrimidin-4-amine 関連文献

5-(2-Bromoethenyl)-6-methoxypyrimidin-4-amineに関する追加情報

5-(2-Bromoethenyl)-6-methoxypyrimidin-4-amine: A Comprehensive Overview

The compound 5-(2-Bromoethenyl)-6-methoxypyrimidin-4-amine (CAS No. 2138805-07-7) is a fascinating molecule with significant potential in various fields, particularly in pharmaceutical research and organic synthesis. This compound belongs to the class of pyrimidine derivatives, which are well-known for their diverse biological activities and structural versatility. The molecule's structure incorporates a pyrimidine ring system, a methoxy group at position 6, and a bromoethenyl substituent at position 5. These functional groups contribute to its unique chemical properties and reactivity.

Recent studies have highlighted the importance of pyrimidine derivatives in drug discovery, particularly in the development of antiviral, anticancer, and anti-inflammatory agents. The presence of the bromoethenyl group in 5-(2-Bromoethenyl)-6-methoxypyrimidin-4-amine introduces additional reactivity, making it a valuable intermediate in organic synthesis. This compound has been utilized as a key building block in the construction of more complex molecules with enhanced bioactivity.

One of the most notable applications of 5-(2-Bromoethenyl)-6-methoxypyrimidin-4-amine is its role in the synthesis of nucleoside analogs. These analogs are critical components in antiviral therapies, particularly for treating infections caused by RNA viruses such as HIV and hepatitis C. The bromoethenyl group facilitates key transformations during the synthesis process, enabling the formation of nucleoside analogs with improved pharmacokinetic profiles and efficacy.

In addition to its pharmaceutical applications, 5-(2-Bromoethenyl)-6-methoxypyrimidin-4-amine has also been explored for its potential in agrochemicals. Research indicates that this compound exhibits promising activity against various plant pathogens, making it a candidate for the development of novel fungicides and insecticides. The methoxy group at position 6 plays a crucial role in enhancing the compound's stability and bioavailability, which are essential for agricultural applications.

The synthesis of 5-(2-Bromoethenyl)-6-methoxypyrimidin-4-amine involves a multi-step process that combines principles from organic chemistry and catalysis. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For instance, the use of palladium-catalyzed cross-coupling reactions has significantly improved the yield and purity of this compound, making it more accessible for large-scale production.

Moreover, computational studies have provided valuable insights into the electronic properties and reactivity of 5-(2-Bromoethenyl)-6-methoxypyrimidin-4-amine. These studies have revealed that the bromoethenyl group introduces electron-withdrawing effects, which enhance the molecule's ability to participate in various chemical transformations. Such findings have paved the way for innovative applications in materials science and nanotechnology.

In conclusion, 5-(2-Bromoethenyl)-6-methoxypyrimidin-4-amine (CAS No. 2138805-07-7) is a versatile compound with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop novel compounds with enhanced bioactivity and functionality. As research continues to uncover new insights into this molecule's properties and potential uses, its role in advancing scientific discovery is likely to grow even further.

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